FGFR1 inhibitor-11
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Overview
Description
Fibroblast growth factor receptor 1 inhibitor-11 is a novel compound that selectively inhibits fibroblast growth factor receptor 1. Fibroblast growth factor receptors are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival. Dysregulation of fibroblast growth factor receptor signaling is implicated in various cancers, making fibroblast growth factor receptor 1 an attractive target for therapeutic intervention .
Preparation Methods
The synthesis of fibroblast growth factor receptor 1 inhibitor-11 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
Fibroblast growth factor receptor 1 inhibitor-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Scientific Research Applications
Fibroblast growth factor receptor 1 inhibitor-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of fibroblast growth factor receptor inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of fibroblast growth factor receptor signaling in cell proliferation, differentiation, and migration.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat various cancers, including breast cancer, bladder cancer, and non-small cell lung cancer.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches for cancer treatment
Mechanism of Action
Fibroblast growth factor receptor 1 inhibitor-11 exerts its effects by selectively binding to the tyrosine kinase domain of fibroblast growth factor receptor 1, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. The key molecular targets and pathways involved include the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase-AKT pathway. By blocking these pathways, fibroblast growth factor receptor 1 inhibitor-11 effectively inhibits cell proliferation, migration, and angiogenesis .
Comparison with Similar Compounds
Fibroblast growth factor receptor 1 inhibitor-11 is unique in its high selectivity and potency against fibroblast growth factor receptor 1 compared to other similar compounds. Some similar compounds include:
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: An irreversible inhibitor of fibroblast growth factor receptor 1-4 with broad antitumor activity.
Pemigatinib: A selective inhibitor of fibroblast growth factor receptor 1-3 used in the treatment of cholangiocarcinoma
Fibroblast growth factor receptor 1 inhibitor-11 stands out due to its specific targeting of fibroblast growth factor receptor 1, which reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C23H18O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-26-17-12-10-15(11-13-17)23-19(14-16-6-2-4-8-20(16)24)22(25)18-7-3-5-9-21(18)27-23/h2-13,24H,14H2,1H3 |
InChI Key |
MQULDLLQOGCFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4O |
Origin of Product |
United States |
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